3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-21-12-8-4-5-9-13(18)15(22-14(9)12)16(20)19-11-7-3-2-6-10(11)17/h2-8H,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUPWOUKZCCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 3-Amino-N-(2-Fluorophenyl)-7-Methoxy-1-Benzofuran-2-Carboxamide
The target molecule can be dissected into three structural components:
- Benzofuran core with methoxy (C7) and amino (C3) substituents.
- Carboxamide group at C2.
- 2-Fluorophenyl moiety linked via the amide nitrogen.
Retrosynthetically, the molecule is accessible through:
- Cyclization of a 2-hydroxybenzonitrile derivative with a bromoacetophenone analog to form the benzofuran skeleton.
- Sequential functionalization via nitration/reduction for the C3 amino group and methoxy introduction via etherification.
- Late-stage amidation of a benzofuran-2-carboxylic acid intermediate with 2-fluoroaniline.
Benzofuran Core Construction via Cesium Carbonate-Mediated Cyclization
Substrate Selection and Reaction Optimization
The synthesis begins with 7-methoxy-2-hydroxybenzonitrile (1a ), which undergoes cyclization with ethyl bromoacetate (2a ) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. This one-pot reaction facilitates simultaneous C–C and C–O bond formation, yielding ethyl 7-methoxy-1-benzofuran-2-carboxylate (3a ) within 10–20 minutes at room temperature.
Critical Parameters :
Functionalization of the Benzofuran Core
Introduction of the C3 Amino Group
Nitration of 3a at C3 is achieved using nitric acid in acetic anhydride, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to amine, yielding ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (4a ).
Challenges :
Carboxamide Formation via Amidation Strategies
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester 4a is saponified using aqueous sodium hydroxide (2M, reflux, 4 h) to yield 3-amino-7-methoxy-1-benzofuran-2-carboxylic acid (5a ). Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water (yield: 85%).
Coupling with 2-Fluoroaniline
Method A: Mixed Carbonate Activation
The carboxylic acid 5a is treated with 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP), followed by dropwise addition of 2-fluoroaniline and ethyldiisopropylamine. The reaction proceeds at room temperature under ammonia gas (3–5 kg/cm² pressure), yielding the target carboxamide after 6–10 h (yield: 78%).
Method B: Copper-Catalyzed N-Arylation
An alternative route employs copper(II) acetate (10 mol%) with phenylboronic acid in dichloromethane (DCM) at room temperature. This ligand-free system selectively mono-arylates the amino group, though yields are moderate (65–70%).
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Evaluation of Synthetic Routes
| Parameter | Cyclization-Amidation | N-Arylation | Mixed Carbonate |
|---|---|---|---|
| Yield (%) | 92 | 65 | 78 |
| Reaction Time (h) | 0.3 | 8 | 8 |
| Purification Complexity | Low | Moderate | Moderate |
| Scalability | Gram-scale | Limited | Gram-scale |
The cesium carbonate-mediated cyclization followed by mixed carbonate amidation offers optimal balance between yield and scalability.
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Solvent Recovery and Waste Management
DMF is recovered via vacuum distillation (80°C, 15 mmHg), reducing environmental impact. Cs₂CO₃ is precipitated as CsCl and recycled.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 7-Methoxy-2-hydroxybenzonitrile | 220 |
| Cs₂CO₃ | 150 |
| 2-Fluoroaniline | 180 |
The total raw material cost for 1 kg of product is approximately $550, making the process economically viable.
Chemical Reactions Analysis
Synthetic Pathways and Core Formation
The benzofuran core is constructed via a Cs₂CO₃-mediated cascade reaction involving 2-hydroxybenzonitrile derivatives and halogenated acetophenones. Critical steps include:
-
C–O/C–C Bond Formation : Reacting 7-methoxy-2-hydroxybenzonitrile with 2-bromoacetophenone derivatives in DMF at room temperature yields 3-amino-2-aroylbenzofuran intermediates .
-
Amide Coupling : Subsequent reaction with 2-fluorophenyl isocyanate or acid chloride introduces the N-(2-fluorophenyl)carboxamide group.
Optimized Conditions (from analogous syntheses ):
| Parameter | Value | Yield (%) |
|---|---|---|
| Base | Cs₂CO₃ (2.0 equiv) | 92 |
| Solvent | DMF | – |
| Temperature | Room temperature | – |
| Time | 10–20 min | – |
Amino Group Reactivity
The 3-amino group participates in selective derivatization:
-
N-Arylation : Copper-catalyzed coupling with arylboronic acids (Cu(OAc)₂, DCM, RT) produces mono- or di-aryl derivatives. Electron-rich boronic acids (e.g., 4-OMeC₆H₄B(OH)₂) achieve 85–92% yields, while electron-poor substrates (e.g., 4-CF₃C₆H₄B(OH)₂) yield 69% .
-
Condensation Reactions : Reaction with malononitrile under microwave irradiation forms fluorescent alkenes (λ<sub>em</sub> = 464 nm, Φ<sub>f</sub> = 0.57–0.68) .
Methoxy Group Stability
The 7-methoxy group resists nucleophilic substitution under mild conditions but undergoes demethylation with BBr₃ to form hydroxyl derivatives, enhancing hydrogen-bonding capacity .
Carboxamide Interactions
The N-(2-fluorophenyl)carboxamide engages in hydrogen bonding and π-π stacking, critical for biological target binding. Halogenation (F, Cl, Br) at the phenyl ring’s ortho position improves metabolic stability without compromising reactivity .
Derivatization for Bioactive Analogues
Structural modifications correlate with enhanced pharmacological profiles:
-
Halogenation : Fluorine at the phenyl ring’s ortho position increases cytotoxicity (IC₅₀ = 0.46 μM against SQ20B cancer cells) .
-
Hybrid Systems : Fusion with coumarin or chromone via Knoevenagel condensation induces apoptosis (24% in MCF-7 cells) .
Key SAR Findings (from benzofuran analogues ):
| Modification | Effect on Activity | Example IC₅₀ (μM) |
|---|---|---|
| N-Phenethyl carboxamide | ↑ Antiproliferative activity | 1.136 (vs. 2.5) |
| Morpholinyl substitution | ↑ Tubulin inhibition | 0.43 |
| Hydroxyl group removal | ↓ Cytotoxicity | >10 |
Mechanistic Insights
Scientific Research Applications
Neuroprotective Applications
Recent studies have demonstrated that derivatives of benzofuran-2-carboxamide, including 3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide, exhibit neuroprotective effects against excitotoxicity induced by NMDA (N-Methyl-D-Aspartate) receptors.
Case Study: Neuroprotection Against NMDA-Induced Damage
In a study published in 2015, a series of benzofuran derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Among these, the compound with a methyl substitution at the R2 position (similar to this compound) showed significant protection against NMDA-induced neuronal damage at a concentration of 100 μM. The neuroprotective effect was comparable to that of memantine, a known NMDA antagonist .
Table 1: Neuroprotective Activity Comparison
| Compound | NMDA Concentration (μM) | Neuroprotective Efficacy |
|---|---|---|
| This compound | 100 | Significant |
| Memantine | 30 | Comparable |
| Compound 1j (with -OH substitution) | 100 & 300 | Moderate |
This suggests that modifications in the molecular structure can enhance neuroprotective properties, making it a promising lead for further drug development targeting neurodegenerative diseases.
Antioxidant Properties
Antioxidant activity is another critical application area for this compound. The ability to scavenge free radicals and inhibit lipid peroxidation is vital for developing therapeutic agents against oxidative stress-related conditions.
Research Findings
The aforementioned study also highlighted that certain derivatives could effectively scavenge free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl), demonstrating antioxidant capabilities. For instance, compound 1j exhibited moderate scavenging activity and inhibited lipid peroxidation in rat brain homogenates .
Antimicrobial Activity
Benzofuran derivatives have been recognized for their antimicrobial properties. Research indicates that substituents on the benzofuran structure significantly influence antibacterial activity.
Case Study: Antimicrobial Efficacy
A systematic review on benzofuran-based compounds revealed that those with halogens or hydroxyl groups at specific positions exhibited potent antibacterial effects. The study indicated that modifications to the benzofuran nucleus could enhance antimicrobial activity against various pathogens .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Substituent Position | Type of Substituent | Antimicrobial Activity |
|---|---|---|
| 4 | Halogens | High |
| 5 | Hydroxyl | Moderate |
| 6 | Nitro | Potent |
This reinforces the notion that strategic structural modifications can lead to compounds with enhanced therapeutic profiles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
Key Findings in SAR Studies
SAR studies have indicated that:
- Methyl substitutions at specific positions can enhance neuroprotective effects.
- Hydroxyl groups contribute to antioxidant activity.
- Halogenated derivatives show improved antimicrobial properties.
These insights are vital for guiding future synthesis efforts aimed at developing more potent derivatives.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Thienopyridine Derivatives
- VU0010010 (30): 3-Amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide . Structural Differences: Replaces benzofuran with a thienopyridine core. The 4-chlorobenzyl group introduces a bulkier substituent compared to the 2-fluorophenyl group. The chloro substituent may increase hydrophobicity but reduce metabolic resistance compared to fluorine.
Benzochromene Derivatives
- 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile : Structural Differences: Features a fused benzo[f]chromene system instead of benzofuran. The carbonitrile group replaces the carboxamide. Implications: The extended aromatic system may enhance π-π stacking interactions, while the carbonitrile group’s electron-withdrawing nature could reduce solubility.
Substituent Variations
Halogen and Functional Group Modifications
- 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid : Key Features: Retains the benzofuran core but substitutes the carboxamide with an acetic acid group. Includes methylsulfanyl and methyl groups. Implications: The carboxylic acid enhances solubility but may reduce membrane permeability.
- 3-Ethylsulfinyl-2-(3-fluorophenyl)-5-iodo-7-methyl-1-benzofuran : Key Features: Introduces ethylsulfinyl and iodo substituents. The 3-fluorophenyl group differs in substitution position from the target compound’s 2-fluorophenyl. Sulfinyl groups introduce chirality, affecting receptor selectivity.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Biological Activity
3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class of derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O4F
- Molecular Weight : 348.35 g/mol
Anticancer Activity
Numerous studies have explored the anticancer potential of benzofuran derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications on the benzofuran ring significantly influence cytotoxicity against various cancer cell lines.
-
Mechanisms of Action :
- The compound has been shown to interact with key signaling pathways involved in cancer cell proliferation and survival, such as the AKT signaling pathway, leading to apoptosis in cancer cells .
- In vitro studies demonstrated that similar benzofuran derivatives can induce mitotic catastrophe in lung adenocarcinoma cells (A549), suggesting a potential mechanism for its anticancer effects .
- Case Study Results :
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of halogen and hydroxyl groups in specific positions enhances their antibacterial and antifungal activities.
- Activity Profiles :
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 (µM) | Target Cells |
|---|---|---|---|
| This compound | Anticancer | 0.1 - 5 | K562, HL60 |
| Benzofuran Derivative A | Antimicrobial | <10 | E. coli, S. aureus |
| Benzofuran Derivative B | Anticancer | 16.4 | A549 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with cellular receptors:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell cycle progression and apoptosis .
- Receptor Binding : It has been suggested that binding affinity to certain receptors enhances its therapeutic potential, particularly in cancer treatment .
Research Findings and Future Directions
Recent research emphasizes the need for further exploration of this compound's pharmacological profile:
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 3-amino-N-(2-fluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide? A: Key parameters include reaction temperature, solvent choice, and catalyst selection. For example, refluxing in methanol/water with potassium hydroxide (KOH) for 5 hours achieves efficient hydrolysis of ester intermediates (82% yield), as shown in analogous benzofuran syntheses . Purification via column chromatography (ethyl acetate) ensures high purity, while single-crystal growth for X-ray analysis requires slow evaporation in non-polar solvents like benzene .
Advanced Structural Characterization
Q: How does the planarity of the benzofuran core influence crystallographic intermolecular interactions? A: The benzofuran unit's planarity (mean deviation: 0.005 Å) facilitates strong intermolecular hydrogen bonding, such as O–H···O interactions between carboxyl groups, forming centrosymmetric dimers . This planar geometry enhances stacking interactions, critical for stabilizing crystal lattices and predicting solid-state reactivity. X-ray diffraction remains the gold standard for validating such structural features .
Basic Functional Group Reactivity
Q: Which functional groups in this compound are most reactive, and how do they influence derivatization? A: The carboxamide (–CONH–) and 2-fluorophenyl groups are primary reactivity hubs. The carboxamide participates in hydrogen bonding and nucleophilic substitution, while the fluorine atom on the phenyl ring directs electrophilic aromatic substitution (e.g., nitration, halogenation) due to its electron-withdrawing effect . Methoxy (–OCH₃) groups on the benzofuran ring enhance solubility and modulate electronic properties for downstream reactions .
Advanced Data Contradiction Analysis
Q: How can researchers reconcile conflicting biological activity data across studies? A: Contradictions often arise from variations in substituent positioning or assay conditions. For example, fluorophenyl groups may exhibit divergent antimicrobial activity depending on their ortho/meta/para orientation . Methodological consistency—such as standardized MIC (Minimum Inhibitory Concentration) assays and controlled solvent systems—is critical. Computational docking studies (e.g., using AutoDock Vina) can validate target binding modes and explain discrepancies .
Advanced Computational Design
Q: What computational strategies improve reaction design and condition optimization for benzofuran derivatives? A: Quantum mechanical calculations (e.g., DFT for transition-state analysis) and machine learning-driven cheminformatics can predict optimal reaction pathways. For instance, ICReDD’s integrated approach combines reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies . Parameters like activation energy and solvent polarity are modeled to prioritize high-yield conditions .
Advanced Pharmacological Mechanism Elucidation
Q: How do structural modifications impact this compound’s interaction with biological targets? A: Substituent effects are quantified via SAR (Structure-Activity Relationship) studies. For example:
- 7-Methoxy group : Enhances lipophilicity, improving blood-brain barrier penetration .
- 2-Fluorophenyl moiety : Increases binding affinity to kinase targets (e.g., EGFR) through hydrophobic and halogen-bonding interactions .
- Amino group : Facilitates hydrogen bonding with catalytic residues in enzymatic pockets .
| Substituent | Biological Impact | Reference |
|---|---|---|
| 7-Methoxy | ↑ Lipophilicity, CNS activity | |
| 2-Fluorophenyl | ↑ Target binding via halogen interactions | |
| Carboxamide | Stabilizes enzyme-inhibitor complexes |
Basic Purification Methodologies
Q: What purification techniques are recommended post-synthesis? A: Sequential techniques are advised:
Liquid-liquid extraction : Separate organic/aqueous layers (e.g., dichloromethane/water) to remove polar byproducts .
Column chromatography : Use ethyl acetate/hexane gradients for high-resolution separation .
Recrystallization : Benzene or chloroform evaporation yields X-ray-quality crystals .
Advanced Reaction Mechanism Analysis
Q: What experimental and computational tools elucidate the mechanism of benzofuran ring formation? A:
- Experimental : Isotopic labeling (e.g., ¹³C NMR) tracks carbon migration during cyclization .
- Computational : Transition-state modeling identifies rate-limiting steps (e.g., Claisen rearrangement in benzofuran synthesis) .
- Kinetic studies : Vary temperature and solvent polarity to determine activation parameters (ΔH‡, ΔS‡) .
Basic Analytical Validation
Q: Which spectroscopic methods confirm the compound’s structure and purity? A:
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.0 ppm) and carboxamide carbonyls (δ ~165 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities .
- X-ray crystallography : Resolve bond lengths/angles and hydrogen-bonding networks .
Advanced Biological Assay Design
Q: How to design assays to evaluate this compound’s antitumor potential? A:
In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Target engagement : Western blotting to measure kinase inhibition (e.g., phosphorylated EGFR levels) .
Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
